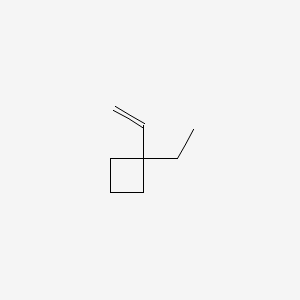
1-Ethenyl-1-ethylcyclobutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethenyl-1-ethylcyclobutane is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are saturated hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of an ethenyl group (vinyl group) and an ethyl group attached to a cyclobutane ring. The molecular formula of this compound is C8H14.
準備方法
Synthetic Routes and Reaction Conditions: 1-Ethenyl-1-ethylcyclobutane can be synthesized through various methods. One common approach involves the dimerization of alkenes under UV light irradiation. Another method includes the dehalogenation of 1,4-dihalobutanes using reducing metals .
Industrial Production Methods: In industrial settings, the production of cyclobutanes often involves the hydrogenation of cyclobutenes in the presence of a nickel catalyst. This method was first developed by James Bruce and Richard Willstätter in 1907 .
化学反応の分析
Types of Reactions: 1-Ethenyl-1-ethylcyclobutane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The compound can undergo substitution reactions where hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Oxygenated derivatives such as alcohols, ketones, and carboxylic acids.
Reduction: Ethylcyclobutane.
Substitution: Halogenated cyclobutanes and other substituted derivatives.
科学的研究の応用
1-Ethenyl-1-ethylcyclobutane has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying cycloalkane reactions.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of 1-Ethenyl-1-ethylcyclobutane involves its interaction with various molecular targets and pathways. The compound can undergo carbocation rearrangements during reactions, leading to the formation of more stable intermediates. These rearrangements often involve hydride shifts or alkyl shifts, which stabilize the carbocation formed during the reaction .
類似化合物との比較
Cyclopropane: A smaller cycloalkane with three carbon atoms.
Cyclopentane: A larger cycloalkane with five carbon atoms.
Cyclohexane: A six-membered cycloalkane commonly used in organic synthesis.
Uniqueness: 1-Ethenyl-1-ethylcyclobutane is unique due to the presence of both an ethenyl group and an ethyl group on the cyclobutane ring. This structural feature imparts distinct chemical properties and reactivity compared to other cycloalkanes.
特性
分子式 |
C8H14 |
|---|---|
分子量 |
110.20 g/mol |
IUPAC名 |
1-ethenyl-1-ethylcyclobutane |
InChI |
InChI=1S/C8H14/c1-3-8(4-2)6-5-7-8/h3H,1,4-7H2,2H3 |
InChIキー |
PBICRAMSOSCWAZ-UHFFFAOYSA-N |
正規SMILES |
CCC1(CCC1)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





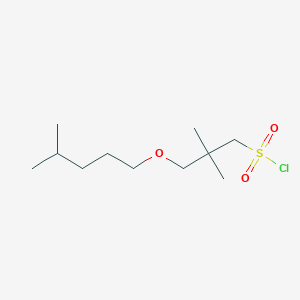
![{4-[2-(Dimethylamino)ethyl]phenyl}boronic acid hydrochloride](/img/structure/B13562305.png)

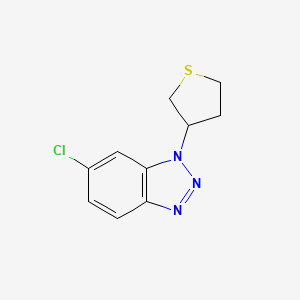
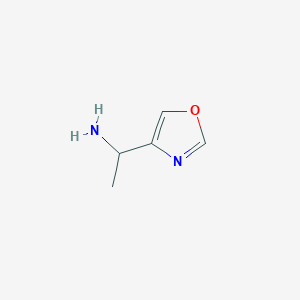
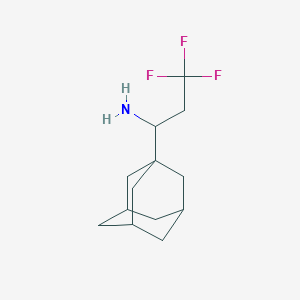

![N-(adamantan-1-yl)-2-{[3-(3-hydroxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}propanamide](/img/structure/B13562340.png)
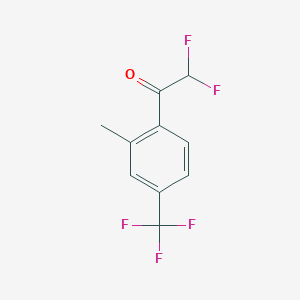

![6-(Benzyloxy)-1-azaspiro[3.3]heptanehydrochloride](/img/structure/B13562347.png)
